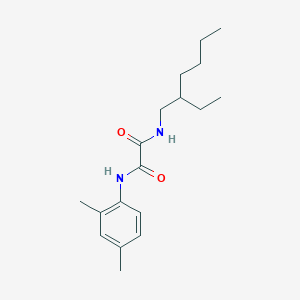
N-(2,4-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-二甲基苯基)-N'-(2-乙基己基)乙二酰胺是一种有机化合物,属于乙二酰胺类。该化合物以其含有连接在乙二酰胺主链上的 2,4-二甲基苯基和 2-乙基己基基团为特征。
准备方法
合成路线和反应条件: N-(2,4-二甲基苯基)-N'-(2-乙基己基)乙二酰胺的合成通常涉及在合适的偶联剂(如碳二亚胺)的存在下,使 2,4-二甲基苯胺与 2-乙基己胺反应。反应在无水条件下进行,以防止中间产物的水解。反应混合物通常在室温下搅拌数小时,直到形成所需产物。
工业生产方法: 在工业环境中,N-(2,4-二甲基苯基)-N'-(2-乙基己基)乙二酰胺的生产可能涉及连续流动反应器,以确保一致的产质量和产量。自动系统的使用允许精确控制反应参数,例如温度、压力和反应物浓度。
化学反应分析
反应类型: N-(2,4-二甲基苯基)-N'-(2-乙基己基)乙二酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酰胺或羧酸。
还原: 还原反应可以将该化合物转化为胺类或其他还原形式。
取代: 苯环可以进行亲电或亲核取代反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 卤素或烷基化试剂等试剂可用于取代反应。
主要形成的产物:
氧化: 形成羧酸或酰胺。
还原: 形成伯胺或仲胺。
取代: 形成取代的苯基衍生物。
科学研究应用
N-(2,4-二甲基苯基)-N'-(2-乙基己基)乙二酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 探索其在药物开发中的潜在用途,特别是在设计新型治疗剂方面。
工业: 用于生产具有特定性质的专用化学品和材料。
作用机制
N-(2,4-二甲基苯基)-N'-(2-乙基己基)乙二酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性,从而导致各种生物效应。确切的途径和靶标取决于化合物使用的具体应用和环境。
相似化合物的比较
N-(2,4-二甲基苯基)-N'-(2-乙基己基)乙二酰胺可以与其他类似化合物进行比较,例如:
N-(2,4-二甲基苯基)-N'-(2-乙基己基)丙二酰胺: 结构类似,但具有丙二酰胺主链。
N-(2,4-二甲基苯基)-N'-(2-乙基己基)丁二酰胺: 结构类似,但具有丁二酰胺主链。
独特性: N-(2,4-二甲基苯基)-N'-(2-乙基己基)乙二酰胺中 2,4-二甲基苯基和 2-乙基己基基团的独特组合赋予了其独特的化学和物理性质,使其在其他类似化合物可能没有那么有效的情况下,对于特定应用具有价值。
属性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
N'-(2,4-dimethylphenyl)-N-(2-ethylhexyl)oxamide |
InChI |
InChI=1S/C18H28N2O2/c1-5-7-8-15(6-2)12-19-17(21)18(22)20-16-10-9-13(3)11-14(16)4/h9-11,15H,5-8,12H2,1-4H3,(H,19,21)(H,20,22) |
InChI 键 |
UERMBOKQXOCJHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC(=O)C(=O)NC1=C(C=C(C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















